Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in designing modular, multi-functional heterocycles for drug discovery. 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid (CAS: 2377607-89-9)[1] represents a highly versatile, tri-functional building block. It is engineered specifically for the divergent synthesis of complex pyrimidine-containing architectures, which are ubiquitous in modern kinase inhibitors, antiviral agents, and agrochemicals[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating experimental protocols designed to maximize yield while mitigating common degradation pathways like protodeboronation.
Physicochemical Profiling & Structural Data
Understanding the physical parameters of this compound is critical for solvent selection, reaction design, and storage. The presence of the boronic acid moiety makes the compound susceptible to dehydration (forming boroxines) and thermal degradation, necessitating specific handling[3].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (4-Methoxy-2-(methylthio)pyrimidin-5-yl)boronic acid |
| CAS Number | 2377607-89-9[1] |
| Molecular Formula | C₆H₉BN₂O₃S |
| Molecular Weight | 200.02 g/mol |
| SMILES | OB(C1=CN=C(SC)N=C1OC)O |
| Appearance | White to off-white solid powder |
| Solubility Profile | Highly soluble in DMSO and Methanol; sparingly soluble in H₂O[4] |
| Storage Conditions | 2–8°C under an inert atmosphere (Argon/N₂) to prevent oxidation[3] |
Mechanistic Insights: The Tri-Functional Scaffold
The true value of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid lies in its orthogonal reactivity. Do not view this simply as a boronic acid; it is a programmable scaffold.
-
C5 - Boronic Acid (The Primary Coupling Site): The C-B bond is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. The electron-donating C4-methoxy group is strategically placed to increase the electron density of the pyrimidine ring, which stabilizes the C-B bond against premature protodeboronation—a notorious issue with electron-deficient heteroaryl boronic acids.
-
C2 - Methylthio Group (The Masked Electrophile): The -SCH₃ group is relatively inert under standard Pd(0) cross-coupling conditions. However, post-Suzuki coupling, it can be selectively oxidized to a methylsulfonyl (-SO₂CH₃) group. This drastically lowers the LUMO of the pyrimidine ring, turning the C2 position into a highly reactive site for Nucleophilic Aromatic Substitution (S_NAr) with amines[6].
-
C4 - Methoxy Group (The Modifiable Director): Aside from stabilizing the boronic acid, the methoxy group can later be demethylated (e.g., using BBr₃ or TMSI) to yield a pyrimidinone, providing a hydrogen-bond donor/acceptor motif crucial for target protein binding.
Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as self-validating systems. By controlling stoichiometry and temperature, we enforce chemoselectivity.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol selectively reacts the C5-boronic acid while leaving the C2-methylthio group intact[7].
-
Rationale: We utilize Pd(dppf)Cl2 because its large bidentate bite angle enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. We use K2CO3 as a mild base; stronger bases (like NaOH) risk hydrolyzing the C4-methoxy group or inducing protodeboronation.
-
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid (1.2 equiv), the target Aryl Bromide (1.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration). The water is essential to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.
-
Base Addition: Add K2CO3 (2.5 equiv). Purge the system with Argon for 10 minutes.
-
Reaction: Heat the mixture to 85°C for 6–8 hours under vigorous stirring.
-
Validation & Workup: Monitor via LC-MS. Upon consumption of the aryl bromide, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography.
-
Expert Troubleshooting: If protodeboronation is observed (indicated by a mass loss of 44 Da in LC-MS), reduce the temperature to 75°C or substitute K2CO3 with anhydrous K3PO4 .
-
Protocol B: C2-Methylthio Oxidation and S_NAr Amination
Once the C5 position is functionalized, the C2 position is activated for amination to build the classic 2-aminopyrimidine hinge-binding motif found in kinase inhibitors[8].
-
Rationale: The thioether is a poor leaving group. Oxidation to the sulfone makes it an excellent leaving group, allowing S_NAr to proceed at room temperature, preventing thermal degradation of the newly formed biaryl system.
-
Step-by-Step Methodology:
-
Oxidation: Dissolve the Suzuki product (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.
-
mCPBA Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.1 equiv) in portions. Stir at 0°C for 2 hours. Causality: Strict temperature control prevents over-oxidation to the pyrimidine N-oxide.
-
Quench: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, extract with DCM, and concentrate to yield the crude sulfone.
-
S_NAr Displacement: Dissolve the crude sulfone in NMP (0.2 M). Add the desired primary amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at room temperature for 4 hours. The displacement of the sulfone by the amine is typically rapid and quantitative.
-
Pathway Visualization
The following diagram maps the divergent synthetic logic and potential degradation vectors of the core molecule.
Figure 1: Divergent synthetic pathways and degradation vectors for the pyrimidine boronic acid core.
Sources
- 1. 2377607-89-9 | 4-MEthoxy-2-(methylthio)pyrimidin-5-ylboronic acid - AiFChem [aifchem.com]
- 2. caming.com [caming.com]
- 3. 909187-37-7|(4-Methoxypyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. WO2021257353A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
